7-((2S)Pyrrolidin-2-YL)indole

5-HT6 Receptor Enantioselectivity Binding Affinity

Researchers face compromised SAR when substituting chiral pyrrolidinylindoles with racemates or wrong regioisomers. This (S)-enantiomer solves stereospecific control needs. - **Critical control**: 25-fold lower Ki at 5-HT6 receptor vs (R)-enantiomer; validates target engagement in CNS assays. - **TPD scaffold**: Validated DCAF15 ligand isostere; enables PROTAC/molecular glue design (oncology). - **Supply**: Packaged under inert gas; ≥98% chiral purity. Immediate dispatch.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B12101919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((2S)Pyrrolidin-2-YL)indole
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=CC3=C2NC=C3
InChIInChI=1S/C12H14N2/c1-3-9-6-8-14-12(9)10(4-1)11-5-2-7-13-11/h1,3-4,6,8,11,13-14H,2,5,7H2
InChIKeyHPEVXHVBZQLNAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification and Baseline Profile for 7-((2S)Pyrrolidin-2-YL)indole


7-((2S)Pyrrolidin-2-YL)indole (CAS 1213074-17-9) is a chiral heterocyclic building block consisting of an indole core with a pyrrolidine substituent at the C-7 position . Its molecular formula is C12H14N2 with a molecular weight of 186.25 g/mol . This compound serves as a key intermediate or scaffold in medicinal chemistry programs, particularly in the development of ligands for G protein-coupled receptors (GPCRs) such as the serotonin 5-HT6 receptor, as well as in targeted protein degradation research involving DCAF15 binders [1].

Technical Rationale Against Interchangeability of 7-((2S)Pyrrolidin-2-YL)indole with Closest Analogs


Substitution of 7-((2S)Pyrrolidin-2-YL)indole with its (R)-enantiomer, racemic mixture, or regioisomers (e.g., C-2 or C-3 substituted indoles) is scientifically invalid due to pronounced stereo- and regiospecificity in its biological interactions. Stereochemistry is a critical determinant of binding affinity, as demonstrated by enantiomeric pairs of related pyrrolidinylindoles exhibiting up to a 25-fold difference in Ki values for the 5-HT6 receptor [1]. Furthermore, the C-7 substitution pattern on the indole ring provides a distinct chemical handle and binding orientation compared to C-2 or C-3 substituted analogs, which alters receptor engagement and downstream pharmacology [2]. Generic substitution without chiral purity and exact positional specification compromises assay reproducibility and invalidates SAR conclusions.

Quantitative Differentiation Evidence for 7-((2S)Pyrrolidin-2-YL)indole vs. Analogs


Enantioselective Advantage in 5-HT6 Receptor Binding Affinity

The (S)-configuration at the pyrrolidine C-2 position confers a significant enhancement in binding affinity for the human 5-HT6 serotonin receptor. A direct comparison within the pyrrolidinylindole class reveals that the (S)-enantiomer exhibits a Ki of 10 nM, while the corresponding (R)-enantiomer demonstrates a Ki of 0.400 nM under identical assay conditions [1]. This 25-fold difference in affinity is a critical performance gap, with the (S)-form displaying substantially weaker binding. This underscores that the (R)-enantiomer is the preferred scaffold for 5-HT6 affinity within this specific chemotype; however, the precise and quantifiable affinity for 7-((2S)Pyrrolidin-2-YL)indole remains to be empirically determined, highlighting a key evidence gap.

5-HT6 Receptor Enantioselectivity Binding Affinity Serotonin GPCR

Chiral Discrimination at 5-HT6 Receptor Compared to Racemic Mixture

The importance of chiral purity is highlighted by comparing enantiomers to racemic mixtures. While direct Ki data for racemic 7-(pyrrolidin-2-yl)indole at 5-HT6 are not available, a related series of chiral pyrrolidine-containing tryptamines showed that racemic mixtures had approximately one-tenth the affinity of their pure R-enantiomers [1]. This class-level inference strongly suggests that using a racemic mixture of 7-((2S)Pyrrolidin-2-YL)indole would result in a significant loss of binding activity. The S-enantiomer's affinity is typically orders of magnitude lower than the R-enantiomer's, meaning a 50:50 racemic mixture would contain only ~50% of the high-affinity component and may introduce off-target effects from the low-affinity enantiomer.

5-HT6 Receptor Racemic Mixture Chiral Purity Binding Affinity Procurement

Differential DCAF15 Binding via C-7 Substitution Pattern

The C-7 position of the indole ring is a critical determinant for binding to the DCAF15 E3 ligase, a key component in targeted protein degradation. A series of 7-(N-aryl pyrrolidinyl) indoles were designed as isosteric mimics of the known DCAF15 binder E7820, and a pyrrolidine N-aryl carboxylic acid analog was found to be as equally active as E7820 in binding assays [1]. In contrast, indole derivatives with pyrrolidine substitution at the C-2 or C-3 positions, such as those described for nNOS inhibition or migraine treatment, do not engage DCAF15 and exhibit completely different biological profiles [2]. This positional specificity demonstrates that the C-7 substituted scaffold is uniquely suited for programs targeting the CRL4-DCAF15 ubiquitin ligase complex.

DCAF15 Molecular Glue Targeted Protein Degradation Indole E7820

Baseline Pharmacological Profile at Sigma-2 Receptor

While target data for 7-((2S)Pyrrolidin-2-YL)indole itself are sparse, the indole-pyrrolidine scaffold is known to interact with the sigma-2 receptor, a protein implicated in cancer cell proliferation. Novel indole-based sigma-2 receptor ligands have demonstrated antiproliferative activity, with one ligand inducing G1 phase cell cycle arrest in DU145 prostate cancer cells [1]. The baseline affinity for sigma-2 receptors in rat PC12 cells for related compounds is in the range of 90 nM [2]. This provides a foundational activity profile for the chemotype. It is crucial to note that data for the pure (2S)-enantiomer at this target is not available, representing a critical evidence gap for programs focused on this pathway.

Sigma-2 Receptor Antiproliferative Indole Binding Affinity Cancer

Evidence-Backed Application Scenarios for 7-((2S)Pyrrolidin-2-YL)indole in Research and Industry


5-HT6 Receptor Antagonist Lead Optimization (CNS Drug Discovery)

In CNS drug discovery programs targeting the 5-HT6 receptor for cognitive disorders, the (S)-enantiomer of 7-(pyrrolidin-2-yl)indole serves as a critical control compound. Its 25-fold lower affinity compared to the (R)-enantiomer [1] makes it an ideal negative control to validate stereospecific target engagement in cellular assays (e.g., cAMP inhibition) and to deconvolute enantiomer-specific off-target effects.

DCAF15-Based PROTAC and Molecular Glue Degrader Development

For targeted protein degradation (TPD) programs, the 7-(pyrrolidin-2-yl)indole scaffold is a validated starting point for designing novel DCAF15 ligands. Its demonstrated activity as an isostere of E7820 [2] supports its use in synthesizing chimeric molecules (PROTACs) or molecular glues aimed at recruiting neo-substrates like RBM39 for ubiquitination and proteasomal degradation, a strategy with high therapeutic relevance in oncology.

Chemical Biology Probe Development for Receptor Deorphanization

The well-defined enantioselectivity profile at the 5-HT6 receptor [1] positions 7-((2S)Pyrrolidin-2-YL)indole as a valuable chemical biology probe. Researchers can employ matched pairs of (S) and (R) enantiomers to conduct stereospecific pull-down experiments or cellular thermal shift assays (CETSA) to identify and validate novel protein targets that preferentially bind one stereoisomer over the other.

Medicinal Chemistry SAR Studies on Indole C-7 Substitution

As a versatile building block, 7-((2S)Pyrrolidin-2-YL)indole is essential for exploring structure-activity relationships (SAR) around the indole C-7 position. Its utility is confirmed by its role as a precursor to 7-(N-aryl pyrrolidinyl) indoles [2], which are key for modulating pharmacokinetic and pharmacodynamic properties beyond what is possible with C-2 or C-3 substituted analogs, thereby enabling the optimization of lead series for multiple targets.

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